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molecular formula C5H4Cl2N2O B1391901 2,5-Dichloro-4-methoxypyrimidine CAS No. 5750-74-3

2,5-Dichloro-4-methoxypyrimidine

Cat. No. B1391901
M. Wt: 179 g/mol
InChI Key: FNXVYHFDDCNERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

Sodium methoxide (295 mg, 5.45 mmol) was taken up in methanol (13.6 mL) and 2,4,5-trichloropyrimidine (500 mg, 2.73 mmol) was added. The mixture was stirred at room temperature overnight. The resulting mixture was concentrated under reduced pressure. The resulting residue was diluted with diethyl ether, washed with 1:1 water:saturated aqueous ammonium chloride. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by Chromatography on silica gel (0-10% diethyl ether/hexanes) afforded 2,5-dichloro-4-methoxypyrimidine (280 mg, 1.56 mmol, 57%) as a white solid.
Name
Sodium methoxide
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[N:10]=[C:9](Cl)[C:8]([Cl:12])=[CH:7][N:6]=1>CO>[Cl:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[C:8]([Cl:12])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
295 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Step Three
Name
Quantity
13.6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with diethyl ether
WASH
Type
WASH
Details
washed with 1:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by Chromatography on silica gel (0-10% diethyl ether/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.56 mmol
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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